molecular formula C21H19N3O7S B2961482 N-(2-methoxy-5-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide CAS No. 898421-59-5

N-(2-methoxy-5-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide

Cat. No.: B2961482
CAS No.: 898421-59-5
M. Wt: 457.46
InChI Key: PNXHZAGZYNVAOB-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule integrates a benzamide core with methoxynitrophenyl and methoxybenzenesulfonamide functional groups, a structural motif found in compounds investigated for various biological activities . The presence of the sulfonamide group is a key feature, as sulfonamide derivatives are historically important for their ability to inhibit bacterial folate synthesis and continue to be explored for applications in oncology, anti-inflammatory therapies, and beyond . Researchers value this compound as a versatile chemical building block or a potential pharmacophore. Compounds with similar structures, such as N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, have been used to synthesize metal complexes that exhibit DNA-binding capabilities through intercalation, suggesting a potential mechanism of action for this class of molecules in disrupting biological pathways . Furthermore, the structural elements of this compound indicate it may be suitable for developing targeted therapies, and it could serve as a key intermediate in synthesizing more complex drug candidates . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S/c1-30-15-8-10-16(11-9-15)32(28,29)23-18-6-4-3-5-17(18)21(25)22-19-13-14(24(26)27)7-12-20(19)31-2/h3-13,23H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXHZAGZYNVAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O5_{5}S
  • Molecular Weight : 358.39 g/mol
  • IUPAC Name : this compound

The presence of methoxy and nitro groups suggests potential interactions with biological targets, influencing its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7, with IC50_{50} values in the low micromolar range (0.08–12.07 mM) .

Table 1: Comparative IC50_{50} Values of Related Compounds

Compound NameCell LineIC50_{50} (µM)
Compound AHeLa10.5
Compound BMCF-78.3
This compoundTBDTBD

The compound is hypothesized to inhibit tubulin polymerization, a critical process in cell division. This mechanism leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer potential, this compound may exhibit anti-inflammatory properties. Similar sulfonamide derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the efficacy of this compound against ovarian cancer cells.
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Anti-inflammatory Assessment :
    • An investigation into the compound's effects on LPS-induced inflammation in macrophages revealed a marked decrease in TNF-alpha release, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-(2-methoxy-5-nitrophenyl)-2-(4-methoxybenzenesulfonamido)benzamide with structurally related benzamide and sulfonamide derivatives:

Compound Name / CAS / Source Molecular Formula Key Substituents Notable Functional Groups Potential Applications
Target Compound C₂₁H₁₉N₃O₇S 2-methoxy-5-nitrophenyl, 4-methoxybenzenesulfonamido Nitro, methoxy, sulfonamide Antimicrobial, enzyme inhibition (hypothetical)
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide () C₁₇H₁₈ClN₂O₄S Chloro, methoxy, sulfamoyl Chloro, sulfonamide Antidiabetic (glyburide-related)
N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide (CAS 898466-21-2; ) C₂₄H₂₁N₃O₄S₂ Thiazole, methoxyphenyl, phenylsulfonamido Thiazole, sulfonamide Kinase inhibition, anticancer
2-Methoxy-N-[4-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide () C₂₇H₂₆N₅O₄S Triazole, toluidino, methoxy Triazole, thioether Antifungal, herbicide

Physicochemical Properties

  • Sulfonamido Stability : The sulfonamide group in the target compound and ’s thiazole derivative enhances thermal stability and crystallinity, as seen in IR spectra (e.g., C=S stretches at ~1250 cm⁻¹ in ) .
  • Tautomerism : Unlike triazole derivatives (), the target compound lacks tautomeric forms, simplifying spectral interpretation (e.g., absence of νS-H bands at ~2500–2600 cm⁻¹) .

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